molecular formula C15H21ClN2O2 B1396980 N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride CAS No. 1332529-64-2

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

Cat. No. B1396980
M. Wt: 296.79 g/mol
InChI Key: DZVQTBYMHCUYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride” is a chemical compound with the molecular formula C15H21ClN2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride” can be represented by the Inchi Code: 1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H .

Scientific Research Applications

Antidiarrheal Agent Synthesis

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride has been studied as an antidiarrheal agent. Research shows that the compound exhibits affinity for sigma receptors with specific IC50 values, indicating its potential in medicinal chemistry (Habernickel, 2002).

Cyclopropanation in Medicinal Chemistry

Cyclopropanes, including compounds like N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride, are notable for their spatial and electronic features, and high metabolic stability. Direct cyclopropanation methodologies have been developed for amides and azoles, highlighting their importance in pharmaceutical research (Gagnon et al., 2007).

N-Benzyl-4-Formylpiperidine Synthesis

The compound has been used in the modification of aluminum hydride reagents, which are significant in the synthesis of N-benzyl-4-formylpiperidine, a key intermediate in various pharmaceutical applications (Abe et al., 2001).

Novel Synthesis of Pyrrolidines

Innovative methods for synthesizing pyrrolidines, which include N-Cyclopropyl derivatives, have been developed. These methods involve imino-aldol reactions, highlighting the compound's significance in the creation of complex organic structures (Yadav & Gupta, 2008).

Dopamine Receptor Antagonists

Studies have been conducted on derivatives of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride for their potential as dopamine receptor antagonists. These studies are crucial for understanding the compound's role in neuropsychiatric disorder treatments (Ohmori et al., 1996).

Photocatalytic Cycloaddition for Pyrrolidine Synthesis

The compound is involved in photocatalytic [3+2] cycloadditions, a method developed for synthesizing diverse pyrrolidine rings. This highlights its applicability in chemical and biological research (Amador et al., 2019).

properties

IUPAC Name

N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQTBYMHCUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
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N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
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N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
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N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride

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